molecular formula C8H18N2O2 B13142789 N-Methylpiperidin-3-amineacetate

N-Methylpiperidin-3-amineacetate

Cat. No.: B13142789
M. Wt: 174.24 g/mol
InChI Key: RWSQNKGBXQDFBL-UHFFFAOYSA-N
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Description

Contextualization within Piperidine (B6355638) Alkaloid and Derivative Chemistry

The piperidine ring is a foundational motif in a vast number of natural products, especially alkaloids, which are naturally occurring chemical compounds containing basic nitrogen atoms. nih.govnih.govbath.ac.uk These alkaloids are found in a wide array of life forms, from plants to insects and marine animals. bath.ac.uk In nature, they serve diverse functions, including acting as defense mechanisms or pheromones. bath.ac.uk

The structural diversity and biological activity of piperidine alkaloids have established them as crucial starting points in medicinal chemistry and organic synthesis. nih.govnih.gov Chemists often draw inspiration from these natural scaffolds to develop new synthetic derivatives. The synthesis of piperidine-containing compounds is a widespread and continuously evolving field, with ongoing research focused on creating new methods for their formation and functionalization. nih.gov This includes the development of stereoselective synthesis, which is critical due to the complex stereochemistry often found in these molecules. bath.ac.uk

Significance of Piperidine Scaffolds as Synthetic Precursors

Piperidine scaffolds are one of the most important building blocks in the pharmaceutical industry. nih.govnih.gov Their presence in numerous approved drugs, including several blockbuster medications, underscores their value in drug discovery. exlibrisgroup.com The six-membered nitrogen-containing ring is a versatile and favorable structure for developing medicinal agents targeting a wide range of conditions, from CNS modulation to cancer. exlibrisgroup.comresearchgate.net

The utility of the piperidine scaffold is enhanced by several key factors:

Modulation of Physicochemical Properties: Introducing a piperidine moiety can help optimize a molecule's properties, such as solubility and lipophilicity, which are crucial for its behavior in the body. researchgate.net

Biological Activity and Selectivity: The three-dimensional structure of the piperidine ring allows for precise positioning of functional groups, which can enhance a compound's biological activity and its selectivity for a specific target. researchgate.net

Improved Pharmacokinetics: The incorporation of piperidine scaffolds can lead to more favorable pharmacokinetic profiles, affecting how a drug is absorbed, distributed, metabolized, and excreted. researchgate.net

The development of chiral piperidine scaffolds has become a particularly active area of research, as the introduction of specific stereochemistry can significantly influence a molecule's efficacy and safety. researchgate.net

Structural Features and Nomenclature Precision of N-Methylpiperidin-3-amineacetate

The name "this compound" precisely describes the molecule's structure. A breakdown of the nomenclature reveals its key features:

Piperidine: This is the core of the molecule, a saturated six-membered ring containing one nitrogen and five carbon atoms. nih.gov

N-Methyl: A methyl group (CH₃) is attached to the nitrogen atom of the piperidine ring.

3-amine: An amino group (NH₂) is attached to the third carbon atom of the piperidine ring. The position of substituents on the ring is critical, and the 1,3-substitution pattern has been noted for its significance in creating potent compounds in certain studies. researchgate.net

Acetate (B1210297): This indicates that the compound is the acetate salt, formed by the reaction of the basic amino group with acetic acid. This salt formation is often used to improve the stability and solubility of amine-containing compounds.

While detailed research findings on this compound are scarce, the properties of its parent amine, (R)-1-Methylpiperidin-3-amine, are available and provide insight into the compound's general characteristics.

Table 1: Physicochemical Properties of the Parent Compound, (R)-1-Methylpiperidin-3-amine

This table presents calculated data for the parent amine, which forms the core of this compound.

PropertyValueReference
Molecular Formula C₆H₁₄N₂ chemblink.com
Molecular Weight 114.19 g/mol chemblink.com
Density 0.912 ± 0.06 g/cm³ chemblink.com
Boiling Point 136.5 ± 8.0 °C chemblink.com
Flash Point 37.1 ± 13.6 °C chemblink.com
Solubility Freely soluble (303 g/L at 25 °C) chemblink.com

Properties

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

acetic acid;N-methylpiperidin-3-amine

InChI

InChI=1S/C6H14N2.C2H4O2/c1-7-6-3-2-4-8-5-6;1-2(3)4/h6-8H,2-5H2,1H3;1H3,(H,3,4)

InChI Key

RWSQNKGBXQDFBL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CNC1CCCNC1

Origin of Product

United States

Advanced Synthetic Methodologies for N Methylpiperidin 3 Amineacetate

Direct Synthesis Routes to N-Methylpiperidin-3-amineacetate

Direct synthetic routes to N-Methylpiperidin-3-amine primarily involve the formation of the piperidine (B6355638) ring with the desired substitution pattern. These methods often employ amination strategies, reductive amination pathways, and multi-component reactions to build the heterocyclic scaffold.

Amination Strategies for Piperidine Ring Formation

Amination strategies are fundamental to the synthesis of piperidines. These can involve the cyclization of linear precursors containing both an amine and a suitable leaving group or a double bond. Intramolecular amination of organoboronates, for instance, provides a pathway to piperidines through a 1,2-metalate shift of an aminoboron "ate" complex. Another approach involves the palladium-catalyzed intramolecular hydroamination of unactivated alkenes, where a tridentate ligand on the palladium catalyst is crucial to inhibit side reactions like β-hydride elimination. chemicalbook.com

Reductive Amination Pathways for Piperidine Synthesis

Reductive amination is a highly versatile and widely used method for the synthesis of amines, including the piperidine scaffold. wikipedia.orgmasterorganicchemistry.com This reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org This method is particularly effective for creating substituted piperidines and can be performed as a one-pot reaction. wikipedia.org

A key precursor for N-Methylpiperidin-3-amine is N-methyl-3-piperidone. The reductive amination of this ketone with a suitable amine source would directly lead to the desired 3-amino-N-methylpiperidine. The choice of reducing agent is critical for the success of reductive amination. Common reducing agents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the starting ketone. masterorganicchemistry.com

A specific example of a related synthesis is the preparation of (R)-1-methylpiperidin-3-amine from (R)-tert-butyl piperidin-3-ylcarbamate. This process involves the N-methylation of the piperidine ring using formaldehyde (B43269) in the presence of sodium cyanoborohydride, followed by the removal of the Boc protecting group. chemicalbook.com

PrecursorReagentsProductYieldReference
(R)-tert-butyl piperidin-3-ylcarbamate1. Formaldehyde, Sodium cyanoborohydride, Methanol2. 4N HCl in Dioxane(R)-1-methylpiperidin-3-amine72% chemicalbook.com

Multi-Component Reactions for Constructing the Piperidine Core

Multi-component reactions (MCRs) offer an efficient approach to complex molecules like substituted piperidines by combining three or more starting materials in a single synthetic step. These reactions are characterized by high atom economy and convergence. While a specific MCR for the direct synthesis of N-Methylpiperidin-3-amine is not prominently described, various MCRs are known to produce highly substituted piperidine scaffolds. For example, the aza-Diels-Alder reaction, a [4+2] cycloaddition between an imine and a diene, can be a powerful tool for constructing the piperidine ring.

Stereoselective Synthesis of this compound

The stereochemistry at the C3 position of the piperidine ring is a critical aspect of this compound's structure. Achieving high stereoselectivity is often a primary goal in its synthesis, and this can be accomplished through asymmetric hydrogenation or the use of chiral auxiliaries.

Asymmetric Hydrogenation Techniques for Chiral Piperidine Synthesis

Asymmetric hydrogenation is a powerful method for the enantioselective synthesis of chiral compounds. For the synthesis of chiral piperidines, this often involves the hydrogenation of a prochiral precursor, such as a tetrahydropyridine (B1245486) derivative, using a chiral catalyst. Rhodium and Iridium complexes with chiral phosphine (B1218219) ligands are commonly employed for this purpose.

For instance, the asymmetric hydrogenation of N-acetyl-3-aminopyridine can produce chiral N-acetyl-3-aminopiperidine acetate (B1210297) salt, which can then be converted to the desired product. google.com The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee).

Enzymatic cascades have also been utilized for the synthesis of chiral 3-aminopiperidine derivatives. A one-pot system using variants of galactose oxidase and imine reductase can convert N-Cbz-protected L-lysinol to L-3-N-Cbz-aminopiperidine with high enantiopurity, preventing racemization of labile intermediates. rsc.org Similarly, transaminases have been used for the asymmetric synthesis of (S)-3-Amino-1-N-Boc-piperidine from 1-Boc-3-piperidone. chemicalbook.com

SubstrateCatalyst/EnzymeProductEnantiomeric Excess (ee)Reference
1-Boc-3-piperidoneTransaminase (TA-IMB), Isopropylamine, PLP(S)-3-Amino-1-N-Boc-piperidine>99% chemicalbook.com

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct a chemical reaction to proceed with a specific stereochemical outcome. After the desired transformation, the auxiliary is removed, yielding the chiral product.

A relevant example is the synthesis of cis-3-methyl-4-aminopiperidine derivatives. This approach starts with the conversion of N-phenethyl-4-piperidone to a cyclohexylimine derivative, which is then deprotonated and alkylated. The resulting 3-alkyl-4-piperidones are then converted to a mixture of cis and trans 3-alkyl-4-anilinopiperidines, which can be separated. researchgate.net While this example illustrates the principle, a more direct approach for 3-aminopiperidines would involve a chiral auxiliary to control the stereochemistry of the amine introduction.

The synthesis of (R)- and (S)-3-aminopiperidine derivatives has been achieved starting from L-glutamic acid, a readily available chiral starting material. This multi-step synthesis involves the formation of a diol, which is then converted to a ditosylate and cyclized with an amine to form the piperidine ring. niscpr.res.in

Once the chiral N-Methylpiperidin-3-amine is synthesized, the formation of the acetate salt is a straightforward acid-base reaction. The amine is treated with acetic acid, often in a suitable solvent, to yield this compound. libretexts.org This can also be achieved through solid-phase-gas-phase reactions where the solid amine is exposed to gaseous acetic acid. google.com

Organocatalytic and Metal-Catalyzed Enantioselective Routes

The quest for enantiomerically pure piperidine derivatives has spurred the development of powerful organocatalytic and metal-catalyzed reactions. These methods offer access to specific stereoisomers, a critical aspect for pharmacological activity.

Organocatalysis has emerged as a robust tool for the asymmetric synthesis of substituted piperidines. rsc.org Proline and its derivatives, as well as cinchona alkaloid-derived amines, can act as catalysts by forming iminium ions with α,β-unsaturated carbonyl compounds, thereby lowering their LUMO energies and enhancing reactivity towards nucleophiles. mun.ca For instance, a combination of a quinoline (B57606) organocatalyst and trifluoroacetic acid as a co-catalyst can produce enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines. nih.gov This approach has also been successful in the desymmetrizing intramolecular aza-Michael addition reaction (IMAMR) of vinyl sulfonamides, yielding products with good diastereoselectivity and enantioselectivity. dntb.gov.ua

Metal-catalyzed reactions provide another highly effective avenue for enantioselective piperidine synthesis. Palladium catalysis, in particular, has been utilized in the asymmetric 6-endo aminoacetoxylation of unactivated alkenes, yielding chiral β-acetoxylated piperidines with excellent enantioselectivity under mild conditions using a specially designed pyridine-oxazoline (Pyox) ligand. organic-chemistry.org Similarly, gold(I) complexes can catalyze the oxidative amination of non-activated alkenes. nih.gov An enantioselective version of this reaction has been developed using a palladium catalyst with a novel pyridine-oxazoline ligand. nih.gov Biocatalytic approaches using transaminases have also proven effective in the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones, achieving high enantiomeric excesses for both enantiomers. acs.orgnih.gov A patent describes the synthesis of (R)-3-amino-piperidine from nitrogen-protected 3-piperidone using a transaminase, showcasing the industrial applicability of this method. google.com

Table 1: Comparison of Enantioselective Methods for Piperidine Synthesis
Method Catalyst/Reagent Substrate Type Key Features Reference(s)
Organocatalysis Quinoline/TFA N-tethered alkenes Enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. nih.gov
Organocatalysis Proline derivatives α,β-unsaturated carbonyls Iminium ion activation. mun.ca
Metal Catalysis Palladium/Pyox ligand Unactivated alkenes Asymmetric 6-endo aminoacetoxylation. organic-chemistry.org
Metal Catalysis Gold(I) complex Non-activated alkenes Oxidative amination. nih.gov
Biocatalysis Transaminases ω-chloroketones High enantiomeric excess for both enantiomers. acs.orgnih.gov
Biocatalysis Transaminase N-protected 3-piperidone Industrial potential for (R)-3-amino-piperidine. google.com

Diastereoselective Synthesis for Defined Stereoisomers

Control over multiple stereocenters is crucial for creating complex piperidine structures. Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possibilities.

One approach involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates, where the use of tris(trimethylsilyl)silane (B43935) instead of tributyltin hydride has been shown to enhance diastereoselectivity. organic-chemistry.org The stereoselective cyclization of α-aminoalkyl radicals onto unactivated double bonds is another effective method for preparing polysubstituted piperidines. rsc.org Research has shown that the cyclization of a (triethylsilyl)vinyl-stabilized radical can yield the corresponding piperidine as a single diastereomer. birmingham.ac.uk

Furthermore, the reduction of multi-substituted pyridines using a ruthenium heterogeneous catalyst can proceed with high cis-diastereoselectivity. nih.gov The asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one from D-phenylglycinol and δ-valerolactone highlights how the choice of protecting groups can influence diastereomeric excess during alkylation. researchgate.net

Table 2: Diastereoselective Synthetic Strategies for Piperidines
Method Key Reagent/Catalyst Substrate/Intermediate Diastereoselectivity Outcome Reference(s)
Radical Cyclization Tris(trimethylsilyl)silane 7-substituted-6-aza-8-bromooct-2-enoates Enhanced diastereoselectivity organic-chemistry.org
Radical Cyclization - α-aminoalkyl radicals Polysubstituted piperidines rsc.org
Radical Cyclization - (triethylsilyl)vinyl-stabilized radical Single diastereomer formation birmingham.ac.uk
Heterogeneous Catalysis Ruthenium catalyst Multi-substituted pyridines High cis-diastereoselectivity nih.gov
Asymmetric Alkylation s-BuLi 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one Controllable diastereomeric excess researchgate.net

Novel Ring-Forming Methodologies for Piperidine Derivatization

The construction of the piperidine ring itself is a fundamental challenge in organic synthesis. Researchers are continuously developing innovative cyclization strategies to access this important heterocyclic system.

Cyclization Reactions Utilizing Amine-Containing Precursors

A prevalent strategy for piperidine synthesis involves the cyclization of linear precursors containing an amine functionality. L-glutamic acid, a readily available chiral building block, can be converted into enantiomerically pure 3-(N-Boc amino) piperidine derivatives through a multi-step sequence involving diester reduction to a diol, followed by ditosylation and cyclization with various amines. niscpr.res.in Similarly, enzyme cascades featuring galactose oxidase and imine reductase have been employed for the synthesis of protected 3-aminopiperidine derivatives from N-Cbz-protected L-ornithinol. semanticscholar.orgrsc.orgresearchgate.net This biocatalytic approach offers a streamlined, one-pot reaction that minimizes racemization of labile intermediates. rsc.org Another method involves the ring expansion of N-alkyl prolinols, which proceeds through an aziridinium (B1262131) intermediate to form 3-azidopiperidines, subsequently reduced to 3-aminopiperidines. researchgate.net

Radical-Mediated Cyclizations

Radical cyclizations offer a powerful means to construct piperidine rings under mild conditions. The intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes can be initiated by acid, leading to the formation of an iminium ion that is subsequently reduced to the piperidine. nih.gov Another approach involves the cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes. nih.gov Copper catalysts can also initiate the formation of an N-radical, which then undergoes a 1,5-hydrogen atom transfer (HAT) followed by cyclization. nih.gov The intramolecular cyclization of α-aminoalkyl radicals onto unactivated double bonds is also a viable route to polysubstituted piperidines. rsc.org

Photoredox Catalysis in Piperidine Synthesis

Photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling the formation of radicals under mild conditions using visible light. youtube.com In the context of piperidine synthesis, an organic photoredox catalyst can be used to generate aryl radicals from aryl halide precursors. These radicals then undergo regioselective cyclization to form complex spiropiperidines. nih.gov This method is advantageous as it avoids the use of toxic reagents and precious metals. nih.gov The combination of photoredox catalysis, cobaloxime, and amine catalysis can mediate the radical cyclization of aldehydes with pendant alkenes to afford various 5-, 6-, and 7-membered rings. organic-chemistry.org

Table 3: Novel Ring-Forming Methodologies
Methodology Key Reaction Precursor/Substrate Catalyst/Reagent Reference(s)
Amine Precursor Cyclization Reductive amination/cyclization L-glutamic acid derived diol - niscpr.res.in
Amine Precursor Cyclization Enzyme cascade N-Cbz-protected L-ornithinol Galactose oxidase, imine reductase semanticscholar.orgrsc.orgresearchgate.net
Radical-Mediated Cyclization Reductive hydroamination Alkynes Acid nih.gov
Radical-Mediated Cyclization Intramolecular cyclization Linear amino-aldehydes Cobalt(II) nih.gov
Photoredox Catalysis Aryl radical cyclization Aryl halide precursors Organic photoredox catalyst nih.gov
Photoredox Catalysis Radical cyclization Aldehydes with pendant alkenes Photoredox, cobaloxime, amine organic-chemistry.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the synthesis of N-substituted piperidones, a key precursor to compounds like this compound, a green chemistry approach has been developed that offers significant advantages over the classical Dieckman condensation. nih.gov This methodology has been applied to the synthesis of various piperidones and piperidines. nih.gov

The use of water as a solvent in microwave-assisted, multi-component reactions represents another green synthetic method. utrgv.edu Furthermore, the development of catalytic systems that utilize environmentally benign reagents is a key focus. For example, a Ru(II) complex can mediate the synthesis of N,N-dimethyl and N-monomethyl amines using methanol (B129727) as a sustainable methylating agent and sodium azide (B81097) as a nitrogen source. rsc.org The use of dimethyl carbonate (DMC) with an acid catalyst provides a sustainable and efficient method for the N-methylation and N-formylation of amino acids without racemization. rsc.org These green approaches are crucial for developing more sustainable and environmentally friendly processes for the production of piperidine-containing pharmaceuticals.

Solvent-Free Reactions

The development of solvent-free reaction conditions represents a significant step forward in green chemistry, aiming to reduce environmental impact by eliminating volatile organic compounds. Microwave-assisted organic synthesis, in particular, has emerged as a powerful tool for accelerating reactions, often leading to higher yields and cleaner product profiles in the absence of a solvent. nih.govoatext.comnih.gov

One-pot synthesis of nitrogen-containing heterocycles, such as piperidines, can be efficiently achieved under microwave irradiation in a simple and efficient cyclocondensation in an alkaline aqueous medium or even under neat conditions. organic-chemistry.orgcem.com For instance, the reaction of 2-aminonicotinaldehyde and ethyl cyanoacetate (B8463686) in the presence of piperidine proceeds under solvent-free conditions to form an intermediate for more complex heterocyclic systems. nih.gov This highlights the potential for synthesizing piperidine precursors without traditional solvents.

Research into solvent-free methods often involves adsorbing reagents onto mineral supports like basic alumina, which can then be subjected to microwave irradiation. cem.com This technique has been successfully applied to various reactions, simplifying procedures and enhancing yields. cem.comresearchgate.net While a specific solvent-free protocol for N-Methylpiperidin-3-amine is not extensively detailed in the literature, the principles of microwave-assisted, solvent-free synthesis of related piperidines are well-established and present a viable and environmentally benign strategy. oatext.comcem.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Solvent-Free Synthesis

ParameterConventional HeatingMicrowave-Assisted (Solvent-Free)
Reaction TimeHours to DaysMinutes nih.govresearchgate.net
Energy ConsumptionHighLow oatext.com
Solvent UseOften requires large volumesEliminated or significantly reduced nih.govcem.com
YieldVariableOften higher researchgate.net
Work-upOften complexSimplified researchgate.net

Biocatalytic Transformations for Piperidine Scaffolds

Biocatalysis offers a highly selective and sustainable route to chiral piperidines. The use of enzymes can afford products with high enantiomeric excess under mild reaction conditions, which is crucial for the synthesis of pharmacologically active compounds. nih.govacs.org

A notable chemo-enzymatic approach involves the asymmetric dearomatization of activated pyridines. acs.org This strategy combines chemical synthesis with biocatalysis to produce stereo-defined piperidines. A key step is a one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into chiral 3-substituted piperidines. acs.org This method has been successfully applied to the synthesis of precursors for significant drugs, demonstrating its utility. nih.govacs.org

Another innovative biocatalytic method involves the use of immobilized lipases. For example, Candida antarctica lipase (B570770) B (CALB) immobilized on magnetic halloysite (B83129) nanotubes has been used for the synthesis of polyfunctionalized piperidines through a multicomponent reaction. rsc.org This reusable biocatalyst has shown high efficiency and can be used for several consecutive cycles, making it a cost-effective and environmentally friendly option. rsc.org The enzymatic approach is particularly advantageous for establishing precise stereochemistry at the C3 position of the piperidine ring, a key feature of N-Methylpiperidin-3-amine.

Table 2: Research Findings in Biocatalytic Synthesis of Piperidine Derivatives

Enzyme SystemReaction TypeKey FindingsReference
Amine Oxidase / Ene-Imine Reductase (EneIREDs) CascadeAsymmetric Dearomatization of Activated PyridinesProduces stereo-defined 3- and 3,4-substituted piperidines with high enantioselectivity (up to >99% ee). nih.govacs.org nih.govacs.org
Immobilized Candida antarctica Lipase B (CALB)Multicomponent ReactionCatalyst is reusable for up to ten cycles; gram-scale synthesis achieved with 91% yield. rsc.org rsc.org
Rhizopus oryzae Lipase (ROL)Regioselective AcylationAchieves selective acylation of dihydroxy-4-methylcoumarins, demonstrating potential for regioselective modifications. nih.gov nih.gov

Continuous Flow Reactor Applications

Continuous flow chemistry has revolutionized synthetic chemistry by offering enhanced safety, scalability, and efficiency compared to traditional batch processes. acs.orgvapourtec.comfigshare.comrawdatalibrary.netacs.org The synthesis of N-methyl secondary amines and piperidine derivatives is particularly well-suited for flow reactor applications. acs.orgvapourtec.comfigshare.comrawdatalibrary.netacs.orgnih.gov

A highly efficient continuous flow process has been developed for the synthesis of N-methyl secondary amines from alkyl mesylates using aqueous methylamine. acs.orgvapourtec.comfigshare.comrawdatalibrary.netacs.org This method boasts short reaction times and good functional group compatibility, and it can be integrated with an in-line workup for a fully automated process. acs.org Such a process could be adapted for the N-methylation of a 3-aminopiperidine precursor.

Furthermore, practical continuous flow protocols have been established for the synthesis of functionalized piperidines. organic-chemistry.orgacs.org For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a flow system provides α-chiral piperidines in high yields and diastereoselectivities within minutes. organic-chemistry.orgacs.org The scalability of this flow process has been demonstrated, showcasing its utility for producing drug precursors. acs.org Electroreductive cyclization in a flow microreactor is another innovative approach, yielding piperidine derivatives in higher yields compared to batch reactors and allowing for preparative-scale synthesis. nih.govresearchgate.net These flow methodologies provide powerful and scalable platforms for the efficient synthesis of the N-Methylpiperidin-3-amine core.

Table 3: Research Findings in Continuous Flow Synthesis of Piperidines and N-Methylated Amines

Flow MethodologyStarting MaterialsKey OutcomesReference
Nucleophilic SubstitutionAlkyl mesylates and aqueous methylamineProduces N-methyl secondary amines in good to excellent yields with short reaction times. Up to 10.6 g produced in 140 min. acs.orgvapourtec.comfigshare.comrawdatalibrary.netacs.org acs.orgvapourtec.comfigshare.comrawdatalibrary.netacs.org
Diastereoselective Addition/CyclizationN-(tert-butylsulfinyl)-bromoimine and Grignard reagentsProvides functionalized α-chiral piperidines in >80% yield and >90:10 dr within minutes. acs.org acs.org
Electroreductive CyclizationImines and terminal dihaloalkanesHigher yields compared to batch reactions; preparative scale synthesis demonstrated. nih.govresearchgate.net nih.govresearchgate.net

Chemical Reactivity and Derivatization of N Methylpiperidin 3 Amineacetate

Reactions at the Amine Functionality

The presence of both a primary and a tertiary amine allows for selective and diverse derivatization. The primary amine at the 3-position is a nucleophilic site for acylation, sulfonylation, and urea (B33335) formation, while the tertiary amine of the N-methylated ring can undergo quaternization.

The primary amine group of N-Methylpiperidin-3-amine is readily susceptible to acylation and sulfonylation reactions when treated with acyl halides, anhydrides, or sulfonyl chlorides. These reactions result in the formation of the corresponding amides and sulfonamides. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl or sulfonyl center, leading to the substitution of the leaving group.

The general conditions for these transformations often involve the use of a base to neutralize the acid byproduct (e.g., HCl) generated during the reaction. The choice of solvent and base can influence the reaction's efficiency.

Acylation: The reaction with an acylating agent like acetyl chloride or acetic anhydride (B1165640) would yield N-(1-methylpiperidin-3-yl)acetamide.

Sulfonylation: Treatment with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, would produce the corresponding sulfonamide, N-(1-methylpiperidin-3-yl)-4-methylbenzenesulfonamide.

While specific studies on N-Methylpiperidin-3-amineacetate are not prevalent, the reactivity is analogous to other primary amines. The derivatization of primary amines via trifluoroacetylation, followed by alkylation, is a known method for producing N-monomethylated or N-dimethylated products. rsc.org

Alkylation of N-Methylpiperidin-3-amine can occur at two sites: the primary amine and the tertiary amine of the piperidine (B6355638) ring. masterorganicchemistry.com

Alkylation of the Primary Amine: The primary amine can be alkylated using alkyl halides. However, the reaction of amines with alkyl halides can be difficult to control, often leading to a mixture of mono- and poly-alkylated products because the product amine is often more nucleophilic than the starting amine. masterorganicchemistry.com To achieve selective mono-alkylation, methods such as reductive amination are generally preferred. masterorganicchemistry.com Another approach involves the use of a large excess of the amine starting material. Alternatively, protecting the primary amine, for instance as a trifluoroacetyl derivative, allows for controlled methylation before deprotection. rsc.org

Alkylation of the Tertiary Amine (Quaternization): The N-methyl group on the piperidine ring renders the nitrogen a tertiary amine. This tertiary amine can react with alkyl halides, such as methyl iodide or phenacyl halides, to form quaternary ammonium (B1175870) salts. masterorganicchemistry.comcdnsciencepub.com This reaction, known as quaternization, proceeds via an SN2 mechanism. youtube.com For instance, reacting N-Methylpiperidin-3-amine with excess methyl iodide would lead to the formation of 3-amino-1,1-dimethylpiperidinium iodide. The reaction conditions for quaternization typically involve reacting the amine with an alkyl halide in a suitable solvent like acetonitrile. cdnsciencepub.comresearchgate.net

Arylation: The arylation of amines can be achieved using various methods, including reactions with phenylboronic acids in the presence of a copper catalyst. organic-chemistry.org This would involve the formation of a carbon-nitrogen bond between the primary amine of N-Methylpiperidin-3-amine and an aromatic ring.

Table 1: Representative Alkylation Reactions of Amines

Reaction Type Reagents Conditions Product Type
Primary Amine Alkylation Alkyl Halide Often leads to mixtures masterorganicchemistry.com Secondary/Tertiary Amine
Quaternization Alkyl Halide (e.g., CH₃I) Acetonitrile, Room Temp cdnsciencepub.comresearchgate.net Quaternary Ammonium Salt
Arylation Phenylboronic Acid, Cu(OAc)₂ Room Temperature organic-chemistry.org N-Aryl Amine

The primary amine of N-Methylpiperidin-3-amine is a suitable nucleophile for the synthesis of urea derivatives. Several methods are available for this transformation. commonorganicchemistry.com

Reaction with Isocyanates: A straightforward method for forming a disubstituted urea is the reaction of the primary amine with an isocyanate. organic-chemistry.orgcommonorganicchemistry.com The nucleophilic amine attacks the electrophilic carbon of the isocyanate, yielding the urea derivative directly. This reaction is typically performed in a solvent like DMF, THF, or DCM at room temperature and does not require a base. commonorganicchemistry.com

Reaction with Carbamates: Ureas can also be formed by reacting the amine with a carbamate, such as a phenyl carbamate. commonorganicchemistry.com A two-step procedure involving reaction with 4-nitrophenyl-N-benzylcarbamate followed by hydrogenolysis can yield monosubstituted ureas. bioorganic-chemistry.com

Reaction with Carbon Dioxide: In the absence of catalysts or solvents, primary aliphatic amines can react with carbon dioxide at elevated temperatures and pressures to form symmetrical N,N'-dialkylureas. psu.edu

Use of Phosgene (B1210022) Analogs: Reagents like carbonyldiimidazole (CDI) or triphosgene (B27547) serve as safer alternatives to phosgene for urea synthesis. commonorganicchemistry.com The order of addition of reagents is crucial to avoid the formation of symmetrical urea byproducts. commonorganicchemistry.com

Table 2: Methods for Urea Derivative Formation from Amines

Method Reagents Conditions Key Features
Isocyanate Addition R-N=C=O DMF, THF, or DCM, RT commonorganicchemistry.com Direct, no base required. commonorganicchemistry.com
Carbamate Reaction Phenyl carbamates Can be reversible commonorganicchemistry.com Isopropenyl carbamates react irreversibly. commonorganicchemistry.com
Phosgene Analogs CDI, Triphosgene Careful reagent addition commonorganicchemistry.com Avoids highly toxic phosgene gas. commonorganicchemistry.com
Curtius Rearrangement From a carboxylic acid via an azide (B81097) Involves an isocyanate intermediate commonorganicchemistry.comorganic-chemistry.org Useful when the corresponding amine is not readily available. commonorganicchemistry.com

Reactivity of the Piperidine Ring

The piperidine ring in N-Methylpiperidin-3-amine is a saturated heterocyclic system, and its reactivity is primarily associated with the atoms of the ring and their substituents.

This type of reaction is not applicable. The piperidine ring is a saturated, non-aromatic system. It does not have the delocalized π-electron system necessary for electrophilic aromatic substitution reactions. Its reactivity is more characteristic of a cyclic secondary or tertiary amine. ambeed.com

The amine functionalities of N-Methylpiperidin-3-amine allow it to act as a nucleophile in substitution reactions. The primary amine at the 3-position, being more sterically accessible and possessing a lone pair of electrons, is the primary site for nucleophilic attack.

For example, in reactions with halo-substituted nitropyridines or nitrothiophenes, the amine can act as a nucleophile, displacing the halide to form a new C-N bond. clockss.orgrsc.org The rate and outcome of such reactions can be influenced by the solvent and the presence of bases. clockss.org In some cases, unexpected rearrangements, such as nitro-group migration, have been observed during nucleophilic substitution reactions with certain substituted pyridines. clockss.orgresearchgate.net

Oxidation and Reduction Chemistry of the Ring System

The chemical behavior of the N-methylpiperidine core of this compound under oxidative and reductive conditions is central to its reactivity profile. The tertiary amine within the piperidine ring is a key site for oxidation.

Oxidation: The oxidation of N-alkylpiperidines can proceed via several pathways. The use of oxidants like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) typically leads to the formation of N-oxides. researchgate.netacs.org The stereoselectivity of this N-oxidation is influenced by the steric environment around the nitrogen atom and the nature of the oxidant used. researchgate.net For instance, N-oxidations with m-CPBA generally show a high preference for axial attack. researchgate.net

Dehydrogenation of the piperidine ring can be achieved using reagents like mercuric acetate-ethylenediaminetetraacetic acid (Hg(II)-EDTA). This process typically forms an iminium ion intermediate by regioselective oxidation at a tertiary α-carbon atom of the piperidine ring. researchgate.net These electrophilic iminium species are valuable precursors for further reactions. For example, in related substituted N-methylpiperidine systems, these intermediates can cyclize to form oxazolidines or undergo further oxidation to yield diastereoisomeric lactam mixtures. researchgate.net The specific outcome is often dependent on the substitution pattern of the piperidine ring. researchgate.net

Reduction: While the saturated piperidine ring is generally stable to reduction, the corresponding N-oxides can be reduced back to the tertiary amine. This reduction can be accomplished using various reagents, effectively reversing the N-oxidation process. researchgate.net Furthermore, related heterocyclic systems like indolizines can be selectively hydrogenated to produce tetrahydroindolizine and indolizidine derivatives, suggesting that under specific catalytic conditions, the piperidine ring or its derivatives could undergo reduction. acs.org

Functionalization and Diversification Strategies

The presence of a primary amine and a reactive piperidine scaffold makes this compound a candidate for various functionalization strategies aimed at creating diverse molecular structures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. nih.govmit.edu The primary amine group on this compound makes it a suitable substrate for N-arylation reactions, such as the Buchwald-Hartwig amination. nih.gov This reaction allows for the coupling of the amine with aryl or heteroaryl halides and pseudohalides, providing access to a wide range of N-arylpiperidine derivatives. A key challenge in the N-arylation of primary amines is preventing the formation of undesired diarylated products. nih.gov The choice of ligand is crucial for achieving high selectivity for the mono-arylated product. nih.gov

Similarly, the piperidine ring itself can be functionalized. While direct C-H activation and subsequent cross-coupling of the piperidine ring are advanced strategies, the primary amine offers a more direct handle for coupling. For instance, Suzuki cross-coupling reactions have been successfully performed on heteroaryl halides that also contain a primary amine, without the need for protecting the amine group. nih.gov This indicates that the amine in this compound could be compatible with conditions required for coupling at other sites if the molecule were further modified to include a halide.

Below is a table summarizing potential palladium-catalyzed cross-coupling reactions involving a substrate like this compound.

Reaction Type Coupling Partners Catalyst/Ligand System (Examples) Potential Product
Buchwald-Hartwig AminationThis compound + Aryl/Heteroaryl HalidePd₂(dba)₃ / XPhos, tBuXPhos acs.orgN-Aryl-N-methylpiperidin-3-amineacetate
Suzuki CouplingHalogenated N-Methylpiperidine derivative + Aryl/Heteroaryl Boronic AcidPd(PPh₃)₄, PdCl₂(dppf) nih.govAryl/Heteroaryl-substituted N-Methylpiperidine

Click Chemistry Applications for Conjugation

Click chemistry refers to a class of reactions that are rapid, efficient, and highly specific, making them ideal for molecular conjugation. dergipark.org.tralliedacademies.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. dergipark.org.trnih.gov

The primary amine of this compound serves as a functional handle to introduce either an azide or an alkyne group, preparing it for click chemistry applications. For example, the amine can be converted to an azide through diazotization followed by substitution with an azide source. Alternatively, it can be acylated with an alkyne-containing carboxylic acid. Once functionalized, the resulting molecule can be "clicked" onto a complementary-functionalized substrate, such as a biomolecule, polymer, or imaging agent. uga.edu This modular approach is widely used in drug discovery and materials science. dergipark.org.tralliedacademies.orguga.edu

The strain-promoted azide-alkyne cycloaddition (SPAAC) is an alternative that avoids the use of a potentially toxic copper catalyst, making it highly suitable for bioconjugation in living systems. dergipark.org.truga.edu

Click Chemistry Component Modification of this compound Reaction Partner Linkage Formed
AzideConversion of the primary amine to an azide group.An alkyne-containing molecule.1,2,3-Triazole
AlkyneAcylation of the primary amine with an alkyne-containing acyl chloride.An azide-containing molecule.1,2,3-Triazole

Spirocompound Formation (if related)

Spirocompounds are molecules containing two rings connected by a single common atom. The formation of such structures from this compound is not directly reported in the surveyed literature. However, the general reactivity of the piperidine ring could theoretically be harnessed for such transformations. Intramolecular reactions are a common strategy for synthesizing spirocycles. For instance, if the acetate (B1210297) portion of the molecule were extended and functionalized, an intramolecular cyclization onto the piperidine ring could potentially form a spirocyclic system. Such a reaction would likely require specific activation of a position on the piperidine ring, possibly via an iminium ion intermediate as seen in oxidation reactions. researchgate.net While plausible, this remains a hypothetical pathway without direct supporting research for this specific compound.

Advanced Spectroscopic and Spectrometric Analysis for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of (1-methylpiperidin-3-yl) acetate (B1210297). Analysis of ¹H and ¹³C NMR spectra allows for the assignment of each unique proton and carbon atom in the molecule.

The ¹³C NMR spectrum provides information on the different carbon environments. Key signals include the carbonyl carbon of the acetate group (~170 ppm), the C3 carbon attached to the oxygen (~70 ppm), the carbons adjacent to the nitrogen (C2 and C6), the N-methyl carbon, and the acetate methyl carbon. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (1-methylpiperidin-3-yl) acetate

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
N-CH₃ ~2.3 ~46
-OCOCH₃ ~2.0 ~21
C=O - ~170
C3-H ~4.8 ~70
C2, C6 ~2.0-2.8 ~55-65

Note: These are predicted values based on typical shifts for similar structures. Actual values may vary based on solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for confirming the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. Key correlations would be observed between the C3 proton and the protons on the adjacent C2 and C4 carbons. Likewise, protons on C4 would correlate with H3 and H5, and so on around the ring, confirming the sequence of atoms in the piperidine (B6355638) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is vital for determining the stereochemistry of the 3-substituent. In the predominant chair conformation of the piperidine ring, the orientation of the acetate group (axial or equatorial) can be determined. For instance, if the acetate group is in an equatorial position, the axial C3 proton would show NOE cross-peaks with the other axial protons at the C2, C4, and C6 positions. Conversely, an axial acetate group would result in NOEs between the equatorial C3 proton and other equatorial protons. This analysis confirms the relative stereochemistry of the molecule. mdpi.comresearchgate.net

The N-methylpiperidine ring is not static; it undergoes dynamic conformational changes in solution, primarily ring inversion and nitrogen inversion. rsc.orgrsc.org

Ring Inversion: The piperidine ring rapidly interconverts between two chair conformations. For a 3-substituted piperidine, this means the acetate group can flip between an equatorial and an axial position. At room temperature, this inversion is typically fast on the NMR timescale, resulting in averaged signals. However, by lowering the temperature (Dynamic NMR), this process can be slowed or "frozen out," allowing for the observation of distinct signals for each conformer. The relative populations of the equatorial and axial conformers can then be determined, with the bulkier acetate group expected to predominantly favor the equatorial position to minimize steric strain. acs.org

Nitrogen Inversion: The nitrogen atom also undergoes rapid inversion, which interconverts the axial and equatorial positions of the N-methyl group. This process is also temperature-dependent and can be studied by dynamic NMR. The combination of ring and nitrogen inversion leads to a complex conformational landscape, but studies on similar N-methylpiperidine derivatives show that specific conformers are generally preferred. researchgate.net

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry provides the exact molecular weight and invaluable information about the molecule's fragmentation pattern, further confirming its structure.

HRMS is used to determine the exact mass of the parent ion with high precision. For (1-methylpiperidin-3-yl) acetate, the calculated monoisotopic mass is 157.110278721 Da. nih.gov An experimental HRMS measurement confirming this value provides unequivocal evidence for the molecular formula C₈H₁₅NO₂.

In tandem mass spectrometry (MS/MS), the molecular ion (m/z 157.1) is isolated and fragmented to produce a characteristic pattern of daughter ions. The fragmentation of (1-methylpiperidin-3-yl) acetate is expected to follow predictable pathways for amines and esters. libretexts.orgmiamioh.edu

Predicted Fragmentation Pathways:

Alpha-Cleavage: The most common fragmentation pathway for N-alkyl amines is cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the loss of radicals from the piperidine ring, generating stable iminium ions. The most significant fragment would likely arise from the cleavage of the C2-C3 or C5-C6 bond.

Loss of the Acetate Group: Cleavage of the ester bond could occur, leading to the loss of an acetic acid molecule (60 Da) or an acetoxy radical (59 Da), resulting in a prominent fragment ion at m/z 97 or 98.

Ring Fragmentation: The piperidine ring itself can undergo cleavage, leading to a variety of smaller charged fragments.

Table 2: Predicted Key MS/MS Fragments for [C₈H₁₅NO₂ + H]⁺

m/z (mass/charge) Proposed Fragment Identity Fragmentation Pathway
158.1 [M+H]⁺ Protonated Parent Molecule
98.1 [M - CH₃COOH + H]⁺ Loss of neutral acetic acid
70.1 [C₄H₈N]⁺ Ring fragmentation product
58.1 [C₃H₈N]⁺ Iminium ion from ring cleavage

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of (1-methylpiperidin-3-yl) acetate is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found around 1735-1750 cm⁻¹. Other key absorptions include the C-O stretching vibrations of the ester between 1000-1300 cm⁻¹, C-N stretching of the tertiary amine, and the various C-H stretching and bending vibrations of the methyl and methylene (B1212753) groups. nih.gov

Raman Spectroscopy: While an IR spectrum shows strong bands for polar bonds like C=O, a Raman spectrum provides complementary information. The C=O stretch would also be visible, though potentially weaker. Symmetrical vibrations, such as certain C-C bond stretches within the piperidine ring, often produce strong Raman signals where they might be weak or absent in the IR spectrum. The C-H stretching region around 2800-3000 cm⁻¹ would also show characteristic bands. Data from simple acetates suggest characteristic bands for the acetate group would be readily identifiable. chemicalbook.comchemicalbook.com

Table 3: Compound Names Mentioned in the Article

Compound Name
N-Methylpiperidin-3-amineacetate
(1-methylpiperidin-3-yl) acetate
N-methylpiperidine
N-methyl-N-phenacylpiperidinium salts
N-alkylpiperidines

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

To date, specific X-ray crystallography data for this compound has not been reported in publicly accessible research or crystallographic databases. This analytical technique is the gold standard for determining the precise three-dimensional coordinates of atoms within a crystalline solid, thereby providing definitive information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

While crystallographic data for structurally related piperidine derivatives exist, such as for loperamide, a complex piperidine butyramide, these findings cannot be directly extrapolated to confirm the solid-state structure of this compound. nih.gov The process of obtaining single crystals suitable for X-ray diffraction analysis is a critical and often challenging step. It requires the slow and controlled precipitation of the compound from a solution to form a well-ordered crystal lattice.

Should single crystals of this compound be successfully grown and analyzed, the resulting data would be presented in a crystallographic information file (CIF). This file would contain the precise spatial coordinates of each atom in the unit cell of the crystal. From this, a detailed three-dimensional model of the molecule can be generated, unequivocally establishing the conformation of the piperidine ring and the relative orientation of the methyl, amino, and acetate substituents. This would be crucial in confirming the absolute configuration of the chiral center at the third position of the piperidine ring.

Theoretical and Computational Studies of N Methylpiperidin 3 Amineacetate

Quantum Chemical Calculations

Detailed research findings from quantum chemical calculations on N-Methylpiperidin-3-amineacetate are not available in the public domain. This includes specific studies using Density Functional Theory (DFT) to analyze its electronic structure, comprehensive conformational analyses to determine its energy minima, and investigations into its tautomerism and protonation states. While computational studies have been conducted on related piperidine (B6355638) derivatives, applying these findings directly to this compound would be scientifically inaccurate.

Density Functional Theory (DFT) Studies of Electronic Structure

No published DFT studies on the electronic structure of this compound were identified. Such studies would typically provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution, which are crucial for understanding its reactivity.

Conformational Analysis and Energy Minima

There is no available research on the conformational analysis of this compound. A proper conformational analysis would identify the most stable three-dimensional arrangements of the molecule, such as chair, boat, or twist-boat conformations of the piperidine ring, and the relative energies of the axial and equatorial positions of its substituents.

Tautomerism and Protonation State Analysis

Specific analyses of tautomerism and protonation states for this compound have not been documented. This type of study would be essential for understanding its behavior in different chemical environments, particularly its potential to exist in different isomeric forms and its state of ionization at various pH levels.

Molecular Dynamics Simulations

Similarly, no molecular dynamics (MD) simulation studies for this compound were found. MD simulations would provide valuable information about the dynamic behavior of the molecule over time.

Solvent Effects on Molecular Conformation

Information regarding how different solvents might influence the conformation of this compound is not available. Such simulations would reveal the stability of different conformers in various solvent environments, which is critical for predicting its behavior in solutions.

Hydrogen Bonding Network Analysis

There are no specific studies on the hydrogen bonding networks formed by this compound. An analysis of this kind would detail the intra- and intermolecular hydrogen bonds the compound can form, which significantly influences its physical properties and interactions with other molecules.

Due to a lack of available scientific literature and research data, a detailed article on the theoretical and computational studies of this compound, specifically focusing on reaction mechanism predictions, transition state analysis, and structure-reactivity relationships, cannot be provided at this time.

Therefore, the creation of an article with the specified outline and content, including data tables and detailed research findings, is not possible without the foundational scientific research.

N Methylpiperidin 3 Amineacetate As a Key Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of N-Heterocyclic Compounds

The reactivity of the dual amine functionalities in N-Methylpiperidin-3-amine allows it to serve as a versatile precursor for a variety of nitrogen-containing heterocyclic compounds. openmedicinalchemistryjournal.commdpi.com The primary amine at the 3-position can readily undergo condensation reactions with carbonyl compounds or participate in cyclization reactions to form new heterocyclic rings fused to the piperidine (B6355638) core. vulcanchem.com

The synthesis of novel heterocyclic systems is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast number of pharmaceuticals. openmedicinalchemistryjournal.com N-Methylpiperidin-3-amine provides a direct entry into piperidine-annulated heterocyclic systems. For instance, reaction with appropriate dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazines, pyrimidines, or other diazines. Furthermore, the secondary amine of the piperidine ring can be involved in subsequent functionalization or ring-forming reactions, adding another layer of molecular complexity.

Building Block for Multifunctional Scaffolds

The utility of N-Methylpiperidin-3-amine extends beyond the synthesis of simple heterocycles; it serves as a fundamental building block for more elaborate, multifunctional molecular scaffolds. vulcanchem.com These scaffolds are often designed with specific three-dimensional arrangements of functional groups to interact with biological targets. The piperidine ring provides a conformationally restricted core, while the amino group at the 3-position offers a key vector for introducing further diversity.

Derivatives of N-Methylpiperidin-3-amine have been incorporated into medicinal chemistry programs to generate compounds with a range of biological activities. vulcanchem.com The ability to modify both the primary amine and the piperidine nitrogen allows for the systematic exploration of the chemical space around this core structure. This dual functionality is particularly advantageous in the construction of libraries of compounds for high-throughput screening.

Scaffold TypeSynthetic UtilityPotential Applications
Piperidine-fused heterocyclesPrecursor for annulated ring systems via cyclocondensation reactions.Development of novel therapeutic agents.
Substituted piperidinesIntroduction of diverse functional groups at the 3-amino position.Fine-tuning of pharmacological properties.
Bridged piperidinesFormation of bicyclic systems through reactions involving both amines.Creation of conformationally constrained molecules.

Role in the Total Synthesis of Natural Products

While direct application of N-Methylpiperidin-3-amineacetate in the total synthesis of specific natural products is not extensively documented in readily available literature, the piperidine motif is a common feature in a wide array of alkaloids and other complex natural products. nih.govchemrxiv.orguni-mainz.de The strategies employed in the synthesis of these molecules often rely on the use of chiral piperidine-containing intermediates to establish key stereocenters and construct the core ring systems. nih.gov

Given its structure, enantiomerically pure forms of N-Methylpiperidin-3-amine could serve as valuable synthons in the total synthesis of natural products where a substituted piperidine ring is a key structural element. Its pre-defined stereochemistry at the 3-position could be leveraged to control the stereochemical outcome of subsequent transformations, a crucial aspect of total synthesis.

Chiral Pool Applications in Stereocontrolled Synthesis

The presence of a stereocenter at the 3-position of the piperidine ring makes N-Methylpiperidin-3-amine a candidate for chiral pool synthesis. vulcanchem.com By starting with an enantiomerically pure form of this compound, chemists can introduce a defined stereochemical element into a target molecule from the outset. This approach is highly efficient as it avoids the need for chiral separations or asymmetric syntheses at later stages of a synthetic sequence.

The stereocontrolled synthesis of chiral α-amino acids and their derivatives is an area where such building blocks are of high value. nih.govnih.gov The amino group of N-Methylpiperidin-3-amine can be incorporated into a growing peptide chain or used as a handle for the stereoselective introduction of other functional groups. The conformational rigidity of the piperidine ring can also influence the stereochemical course of reactions at adjacent positions, providing a means of diastereocontrol.

Synthetic StrategyDescriptionAdvantage
Chiral Pool SynthesisUtilization of enantiomerically pure starting material.Transfers chirality to the final product, avoiding late-stage resolutions.
Diastereoselective ReactionsThe chiral center influences the stereochemical outcome of nearby reactions.Control over the formation of new stereocenters.
Asymmetric SynthesisUse as a chiral auxiliary or ligand.Can induce chirality in prochiral substrates.

Future Research Directions and Methodological Innovations

Development of More Sustainable Synthetic Routes

The chemical industry is increasingly focused on "green" chemistry to minimize environmental impact. nih.govresearchgate.net For a compound like N-Methylpiperidin-3-amineacetate, this involves developing syntheses that use less hazardous substances, reduce waste, and are more energy-efficient.

Current research highlights several sustainable strategies applicable to piperidine (B6355638) synthesis:

Biocatalysis : The use of enzymes as catalysts offers high selectivity under mild conditions. rsc.org For instance, transaminases and lipases have been employed in the synthesis of chiral piperidines and their derivatives. rsc.orgrsc.orgnih.gov An immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), has been shown to be highly efficient and reusable for synthesizing piperidines through multicomponent reactions. rsc.orgrsc.org This biocatalytic approach could be adapted for the asymmetric synthesis of precursors to this compound, offering a greener alternative to traditional chemical catalysts.

Water-Mediated Reactions : Using water as a solvent is a key aspect of green chemistry. researchgate.net Water-mediated intramolecular cyclization has been successfully used to produce a range of substituted piperidinols, demonstrating the potential for aqueous-based syntheses of piperidine derivatives. nih.gov

Chemo-enzymatic Processes : Combining chemical synthesis with biocatalysis can create highly efficient and selective reaction cascades. nih.gov A chemo-enzymatic approach has been developed for the asymmetric dearomatization of pyridines to produce stereochemically precise piperidines, a method that could be foundational for producing chiral this compound. nih.gov

Table 1: Comparison of a Hypothetical Traditional vs. Sustainable Synthetic Route for a Precursor to this compound

ParameterTraditional Route (e.g., Reductive Amination)Sustainable Route (e.g., Biocatalytic Cascade)
CatalystHeavy metals (e.g., Palladium, Platinum)Enzymes (e.g., Transaminase, Lipase) rsc.orgnih.gov
SolventVolatile organic solvents (e.g., Methanol (B129727), Dichloromethane)Water or biodegradable deep eutectic solvents researchgate.net
Reaction ConditionsHigh pressure, high temperatureMild (ambient) temperature and pressure nih.gov
Byproducts/WasteMetal residues, organic wasteBiodegradable waste, recyclable catalyst rsc.org
StereoselectivityOften low or requires chiral auxiliariesHigh enantio- and regio-selectivity nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in a continuously flowing stream rather than a batch, offers significant advantages in safety, efficiency, and scalability. rsc.org This technology is particularly well-suited for the synthesis of heterocyclic compounds like piperidines. durham.ac.ukuc.pt

For the synthesis of this compound, flow chemistry could:

Enhance Safety : By minimizing the volume of hazardous reagents and intermediates at any given time. rsc.org

Improve Reaction Control : Precise control over temperature, pressure, and reaction time leads to higher yields and purer products. rsc.org

Enable Automation : Automated platforms can perform multi-step syntheses and reaction optimizations with high throughput, accelerating the discovery of new derivatives. durham.ac.uk

Table 2: Comparison of Batch vs. Flow Synthesis for a Key Piperidine Formation Step

ParameterBatch SynthesisFlow Synthesis
Heat TransferInefficient, potential for hot spotsHighly efficient, precise temperature control rsc.org
Mass TransferOften limited by stirring speedEnhanced due to high surface-area-to-volume ratio rsc.org
ScalabilityDifficult, requires re-optimizationStraightforward by extending run time organic-chemistry.org
ReproducibilityCan be variable between batchesHigh, due to consistent reaction conditions rsc.org

Exploration of Novel Catalytic Systems for Derivatization

The functionalization of the piperidine ring is crucial for creating new molecules with unique properties. Research into novel catalytic systems for C-H functionalization allows for the direct modification of the piperidine skeleton, which can be more efficient than building the ring with the desired substituents from the start. researchgate.netresearchgate.net

For this compound, this could involve:

Photoredox Catalysis : Using light to drive chemical reactions, photoredox catalysis has been used for the C-H arylation of highly substituted piperidines with high diastereoselectivity. nih.govacs.org

Rhodium and Iridium Catalysis : Transition metal catalysts, such as those based on rhodium and iridium, have been developed for the site-selective functionalization of piperidines and the enantioselective hydrogenation of pyridine (B92270) derivatives. nih.govacs.orgacs.org

Cooperative Catalysis : Combining different types of catalysts can lead to novel transformations. For example, a dual catalytic system of copper and iridium has been used for the asymmetric allylation of piperidine precursors. nih.gov

Table 3: Examples of Novel Catalytic Systems for Piperidine Derivatization

Catalytic SystemTransformationPotential Application for this compoundReference
Iridium Photoredox Catalystα-Amino C–H ArylationIntroduction of aryl groups at the C2 or C6 position. acs.org
Rhodium(II) CatalystSite-selective C-H InsertionFunctionalization at the C4 position. nih.gov
Cu/Ir Dual CatalystAsymmetric AllylationIntroduction of a chiral allyl group. nih.gov

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

Understanding the mechanism and kinetics of a reaction is key to optimizing it. Advanced spectroscopic techniques that allow for the real-time, in-situ monitoring of reactions provide a wealth of information without the need for sampling. youtube.com

For the synthesis of this compound, techniques such as:

ReactIR (In-situ FTIR) : This technique uses a probe inserted directly into the reaction vessel to collect Fourier-transform infrared spectra over time. It can track the concentration of reactants, intermediates, and products, providing insights into reaction start, end, and mechanism. youtube.com

Process NMR : In-situ Nuclear Magnetic Resonance spectroscopy can provide detailed structural information about the species in a reaction mixture as the reaction progresses.

Table 4: Comparison of In-Situ Monitoring Techniques

TechniquePrincipleInformation ProvidedAdvantages
ReactIR (FTIR)Vibrational spectroscopyConcentration of functional groups over time, reaction kinetics, endpoint determination.Real-time data, non-destructive, applicable to a wide range of reactions. youtube.com
Raman SpectroscopyLight scatteringInformation on molecular vibrations, useful for reactions in aqueous media.Non-contact, can be used with fiber optics.
Process NMRNuclear magnetic resonanceDetailed structural information, quantification of components.Highly specific, provides unambiguous structural data.

Computational Design of Novel Piperidine Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. arabjchem.orgnih.gov By modeling molecules and their interactions, researchers can predict the properties of new compounds before they are synthesized, saving time and resources.

For this compound, computational methods can be used to:

Design Novel Derivatives : Quantitative Structure-Activity Relationship (QSAR) modeling can be used to design new compounds with desired biological activities. arabjchem.orgtandfonline.comnih.gov

Predict Physicochemical Properties : Density Functional Theory (DFT) calculations can predict molecular geometries, conformational preferences, and electronic properties. rsc.orgnih.govrsc.org This is crucial for understanding how a molecule like this compound might behave in a biological system.

Simulate Receptor Binding : Molecular docking and dynamics simulations can predict how a molecule will bind to a biological target, such as a protein or enzyme, providing insight into its potential mechanism of action. arabjchem.orgrsc.org

Table 5: Computational Tools and Their Applications in Piperidine Chemistry

Computational ToolApplicationExample for Piperidine DerivativesReference
QSAR (Quantitative Structure-Activity Relationship)Predicting biological activity from chemical structure.Designing novel piperidine carboxamide derivatives as ALK inhibitors. arabjchem.org
DFT (Density Functional Theory)Calculating electronic structure and conformational energies.Understanding the conformational behavior of fluorinated piperidines. nih.gov
Molecular Docking/DynamicsSimulating ligand-protein binding.Investigating the binding of piperidine-based compounds to sigma receptors. rsc.org

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